Dl-alanyl-glycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922784 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687-69-4, 1188-01-8, 3997-90-8 | |
| Record name | Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DL-Alanylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alanylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-L-alanylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Derivatization Methodologies for Dl Alanyl Glycine
Chemical Synthesis Pathways
The formation of the peptide bond between alanine (B10760859) and glycine (B1666218) is the central step in synthesizing DL-alanyl-glycine. This process can be achieved through various chemical and enzymatic routes, each with specific advantages regarding efficiency, scalability, and stereochemical control.
Condensation Reactions and Coupling Agents
The most common method for synthesizing peptides is through condensation reactions, which involve the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, with the elimination of water. To achieve a specific sequence like alanyl-glycine, protecting groups are necessary to prevent unwanted side reactions. masterorganicchemistry.com For instance, the amine of L-Alanine is protected, and the carboxylic acid of Glycine is protected (e.g., as an ester), leaving a single carboxyl group and a single amino group to react. masterorganicchemistry.com
This directed condensation is facilitated by coupling agents that activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group. masterorganicchemistry.com A variety of such agents are available, each with different mechanisms and efficiencies.
Common Coupling Agents in Peptide Synthesis:
Carbodiimides: N,N'-dicyclohexylcarbodiimide (DCC) is a classic coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. masterorganicchemistry.com
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and for minimizing the risk of racemization.
Uronium/Aminium Salts: Agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective and widely used in solid-phase peptide synthesis for their rapid reaction times and high yields. creative-peptides.com
The choice of coupling agent and reaction conditions is critical for maximizing the yield of the desired dipeptide while minimizing side reactions. Thermal condensation on mineral surfaces like nickel ferrite has also been explored as a pathway for peptide bond formation, demonstrating that trimers of glycine and dimers of alanine can be formed without wetting/drying cycles. mdpi.com
Optimization of Synthetic Yields and Purity
Optimization involves the careful selection and fine-tuning of various parameters. creative-peptides.commtak.hu Solid-phase peptide synthesis (SPPS) is a common technique that simplifies purification by anchoring the growing peptide chain to an insoluble resin support. creative-peptides.comresearchgate.net
Table 1: Key Parameters for Optimizing Peptide Synthesis
| Parameter | Optimization Strategy | Rationale |
|---|---|---|
| Synthesis Method | Choose between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). creative-peptides.com | SPPS is ideal for most peptides due to ease of operation and automation, while LPPS is suited for short peptides or specific structures. creative-peptides.com |
| Coupling Reagents | Select highly reactive and selective agents like HATU, HCTU, or COMU. creative-peptides.com | Efficient reagents improve coupling efficiency and reduce the formation of by-products. creative-peptides.com |
| Reaction Conditions | Optimize coupling time, temperature, and reagent concentration. creative-peptides.commtak.hu | Fine-tuning parameters can maximize yield and minimize side reactions. Elevated temperatures (e.g., 70-90°C) can speed up reactions. mtak.hunih.gov |
| Additives | Use additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). creative-peptides.com | These can suppress racemization of the amino acids, thereby improving the stereochemical purity of the final product. creative-peptides.com |
| Purification | Employ techniques like High-Performance Liquid Chromatography (HPLC) and gel filtration. creative-peptides.com | Effective purification is crucial for removing side products and unreacted materials to achieve high purity levels (>98%). creative-peptides.comgyrosproteintechnologies.com |
| Real-time Monitoring | Use mass spectrometry to monitor the reaction process. creative-peptides.com | Allows for early detection and resolution of potential side reactions, ensuring the quality of the synthesized peptide. creative-peptides.com |
By systematically addressing these factors, the synthesis of this compound can be optimized to produce a high-purity product with a maximized yield.
Enzymatic Synthesis Approaches
An alternative to chemical synthesis is the use of enzymes to catalyze the formation of peptide bonds. Enzymatic synthesis offers several advantages, including high specificity, mild reaction conditions (aqueous environment, neutral pH), and the absence of toxic reagents and by-products. acs.org
The ATP-dependent carboxylate-amine/thiol ligase superfamily includes enzymes that catalyze the formation of various peptide bonds, such as in D-alanyl-D-alanine. acs.org Studies on D-alanine:D-alanine ligase have detailed the enzymatic synthesis of this dipeptide, showcasing the potential for biocatalytic routes. nih.govnih.gov While direct enzymatic synthesis of this compound is less commonly documented, the principles demonstrated with similar dipeptides are applicable. For example, the enzyme ywfE from Bacillus subtilis has been found to form L-alanyl-L-glutamine from L-alanine and L-glutamine, indicating that enzymes can be identified for a wide variety of L-amino acid pairings. acs.org Papain has also been used to polymerize L-alanine ethyl ester into poly(L-alanine) in an aqueous buffer. acs.org
Derivatization Techniques for Analytical and Structural Studies
Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for analysis. researchgate.net For this compound, derivatization is essential for separating its enantiomers and enhancing its detectability in analytical techniques like chromatography and mass spectrometry. nih.govnih.gov
Marfey's Reagent for Enantiomer Separation
This compound is a racemic mixture, meaning it contains both D-alanyl-glycine and L-alanyl-glycine. Separating these enantiomers is challenging because they have identical physical properties. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is a chiral derivatizing agent used to resolve this issue. nih.govsci-hub.box
The reagent reacts with the primary amine group of the alanyl residue in both enantiomers. sci-hub.box This reaction creates two different diastereomers, as shown below.
Table 2: Diastereomer Formation with Marfey's Reagent
| Enantiomer | Derivatizing Agent | Resulting Diastereomer |
|---|---|---|
| D-Alanyl-glycine | L-FDAA (Marfey's Reagent) | L-FDAA-D-alanyl-glycine |
Unlike enantiomers, these resulting diastereomers have different physical properties and can be separated and quantified using standard reverse-phase high-performance liquid chromatography (HPLC). sci-hub.boxresearchgate.net The derivatives absorb strongly at 340 nm, allowing for highly sensitive detection via UV spectroscopy. sci-hub.box This method, often coupled with mass spectrometry (LC-MS/MS), provides a robust and reliable way to analyze the stereochemistry of amino acids and peptides in complex mixtures. nih.govnih.gov
Electrophoric Derivatization for Enhanced Detection
The sensitivity of detection in techniques like electrospray ionization mass spectrometry (ESI-MS) can be limited for certain peptides. nih.gov Electrophoric derivatization, or "charge tagging," is a strategy used to improve the ionization efficiency and, consequently, the detection sensitivity of peptides. researchgate.netmdpi.com
This technique involves labeling the peptide with a reagent that introduces a permanent electrical charge (typically positive) and often increases its hydrophobicity. nih.gov For this compound, such a reagent would typically react with the N-terminal amine group. The added charge enhances the peptide's response in the mass spectrometer, leading to a stronger signal and lower detection limits. nih.gov
This approach has been shown to increase the ionization efficiency of peptides by approximately 10-fold in general, with some peptides experiencing an increase of up to 500-fold. nih.gov This enhanced sensitivity is particularly valuable for detecting low-abundance peptides in complex biological samples, making it a powerful tool for proteomics and biomarker discovery. mdpi.comnih.gov
Formation of Metal Complexes with this compound
The interaction of peptides with metal ions is a cornerstone of bioinorganic chemistry, and this compound serves as a valuable ligand in the formation of various metal complexes. Research in this area has elucidated the coordination behavior of this dipeptide with a range of metal ions, providing insights into the structural and electronic properties of these complexes.
Studies have shown that dipeptides like alanylglycine can form stable complexes with transition metals such as copper(II) and zinc(II). Potentiometric studies on mixed-ligand complexes have revealed the formation constants and stoichiometry of these interactions. For instance, in a Cu(II)-alanylglycine system, the dipeptide can coordinate to the metal center through the N-terminal amino group and the deprotonated amide nitrogen, acting as a bidentate or tridentate ligand.
The formation of methylmercury(II) complexes with DL-alanine, a constituent amino acid of this compound, has been prepared and characterized. In the complex formed with DL-alanine, the methylmercury cation displaces a proton from the amino group, leading to a linear bond between the mercury and the nitrogen atom. An intramolecular interaction between the mercury and a carboxylate oxygen is also observed. This provides a model for how this compound might interact with organometallic species.
Furthermore, research into the broader field of amino acid and peptide complexes with transition metals highlights the versatility of these ligands. The coordination can involve the amino-terminal nitrogen, the peptide bond nitrogen (upon deprotonation), and the carboxyl-terminal oxygen. The specific coordination mode is influenced by factors such as the pH of the solution and the nature of the metal ion.
Table 1: Examples of Metal Complexes with Alanine and Related Ligands
| Metal Ion | Ligand | Coordination Sites |
| Copper(II) | DL-α-alanine | Amino and Carboxyl groups |
| Zinc(II) | DL-α-alanine | Amino and Carboxyl groups |
| Methylmercury(II) | DL-Alanine | Amino group, with intramolecular contact to carboxylate oxygen |
Solid-Phase Peptide Synthesis Applications with this compound as a Building Block
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are synthesized, offering significant advantages in terms of efficiency and purification. The use of pre-formed dipeptide units, or "building blocks," can be a strategic approach in SPPS to overcome challenges such as difficult coupling reactions and to reduce the number of synthetic cycles.
While the direct use of this compound as a single building block in published literature is not extensively documented, the principle of using dipeptide units is a well-established strategy in SPPS. This approach involves the pre-synthesis of a protected dipeptide, which is then coupled to the growing peptide chain on the solid support in a single step. This can be particularly advantageous for sequences prone to aggregation or side reactions.
The general workflow for incorporating a dipeptide building block like protected this compound would involve:
Synthesis and Protection: The this compound dipeptide is first synthesized in solution. The N-terminus of the alanine residue is protected with a temporary protecting group (e.g., Fmoc or Boc), and the side chains (if any) are protected with permanent protecting groups. The C-terminal glycine's carboxyl group remains free for coupling.
Activation and Coupling: The protected dipeptide is then activated using standard coupling reagents (e.g., HBTU, HATU) and coupled to the free amino group of the peptide chain attached to the solid resin.
Deprotection and Continuation: The temporary protecting group on the N-terminus is removed, and the synthesis continues with the coupling of the next amino acid or dipeptide.
Investigation of Peptide Bond Formation Mechanisms
The formation of the peptide bond is a fundamental reaction in chemistry and biology. Mechanistic studies provide crucial understanding of the factors that influence the rate and efficiency of this process. The formation of the peptide bond in this compound involves the condensation of the carboxyl group of alanine with the amino group of glycine.
Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the mechanistic pathways of peptide bond formation. These studies can model the transition states and intermediates involved in the reaction, providing insights into the energy barriers and the role of catalysts or solvent molecules. For the formation of a dipeptide like alanylglycine, the reaction proceeds through a nucleophilic attack of the amino group of glycine on the activated carboxyl group of alanine.
A study on the solvolysis of L-alanylglycine in concentrated sulfuric acid revealed that the stability of the peptide bond is influenced by the nature of the C-terminal amino acid. It was found that dipeptides with a C-terminal glycine, such as L-alanylglycine, are stable under these conditions, while those with a C-terminal alanine undergo solvolysis. This suggests that the side chain of the C-terminal residue plays a significant role in the mechanism of peptide bond cleavage under strongly acidic conditions.
The mechanism of peptide bond formation is generally understood to involve the following key steps:
Activation of the Carboxyl Group: The carboxylic acid of the N-terminal amino acid (alanine in this case) is activated to make it more susceptible to nucleophilic attack. In biological systems, this is achieved enzymatically, while in chemical synthesis, activating agents are used.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the C-terminal amino acid's (glycine) amino group attacks the electrophilic carbonyl carbon of the activated carboxyl group.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Collapse of the Intermediate and Water Elimination: The tetrahedral intermediate collapses, leading to the formation of the peptide bond and the elimination of a molecule of water (or the leaving group from the activating agent).
Understanding these mechanisms is crucial for optimizing peptide synthesis protocols and for designing novel catalysts for peptide bond formation.
Advanced Spectroscopic and Analytical Characterization of Dl Alanyl Glycine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution and in the solid state. It relies on the magnetic properties of atomic nuclei to generate detailed information about molecular structure and dynamics.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for the structural elucidation of DL-alanyl-glycine. By analyzing the chemical shifts (δ), signal multiplicities, and coupling constants, the connectivity of atoms within the molecule can be definitively established. Spectra are typically recorded in a solvent like deuterium (B1214612) oxide (D₂O). spectrabase.com
The ¹H NMR spectrum provides information about the different proton environments. For instance, the protons on the α-carbon of the alanine (B10760859) residue, the methyl group of alanine, and the methylene (B1212753) group of the glycine (B1666218) residue each produce distinct signals. The purity of this compound can also be assessed using ¹H NMR spectroscopy. acs.orgcolab.ws
Table 1: Representative NMR Data for this compound
This table presents typical chemical shift ranges observed in NMR spectra. Exact values can vary based on solvent and experimental conditions.
| Nucleus | Atom | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | Alanine CH₃ | ~1.5 |
| ¹H | Alanine α-CH | ~3.8 |
| ¹H | Glycine α-CH₂ | ~3.9 |
| ¹³C | Alanine CH₃ | ~17 |
| ¹³C | Alanine α-CH | ~51 |
| ¹³C | Glycine α-CH₂ | ~42 |
| ¹³C | Alanine C=O | ~175 |
While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) offers detailed insights into the molecular conformation and packing in the crystalline or amorphous solid state. mpg.de Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) and Rotational Echo Double Resonance (REDOR) are employed to study polypeptides like poly(alanylglycine). nih.gov
Studies on related poly(Ala-Gly) have utilized ssNMR to determine its lamellar structure. nih.gov By using isotopically labeled samples (e.g., with ¹³C and ¹⁵N), specific inter-atomic distances can be measured. nih.gov This analysis has revealed that such polymers can adopt structures combining β-turns and antiparallel β-sheets. nih.gov The ¹³C chemical shifts in ssNMR are particularly sensitive to the peptide's backbone torsion angles (phi, ψ), allowing for detailed conformational characterization that is not accessible in solution. acs.orgnih.gov
NMR spectroscopy is a valuable tool for metabolomics, enabling the identification and quantification of metabolites in biological samples like tissue extracts and biofluids. dntb.gov.ua The dipeptide D-alanylglycine, for example, has been identified in plant tissue extracts at concentrations high enough to be quantified by NMR spectroscopy. calstate.edu This is significant because most D-isomers of amino acids are present at very low levels. calstate.edu
In studies of drug metabolism, ¹⁹F NMR has been used to detect and identify novel metabolites, including dipeptides like α-trifluoromethyl-β-alanyl glycine (F3MBAG), in biological specimens from mice and rats. nih.gov Although challenges such as poor spectroscopic resolution can occur in complex samples like homogenized tissues, NMR provides a direct method for observing metabolic products in vivo and ex vivo. nih.gov Quantitative NMR (qNMR) methods have been developed for the analysis of peptides, offering a way to measure concentrations in various matrices. dntb.gov.ua
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) adds another dimension by allowing for the fragmentation of selected ions to obtain detailed structural information. nationalmaglab.org
In mass spectrometry, this compound is first ionized, commonly forming a protonated molecule [M+H]⁺ with an m/z of 147.0764. nih.gov In tandem MS experiments, this precursor ion is selected and fragmented through collision-induced dissociation (CID). diva-portal.orgwikipedia.org The resulting product ions create a characteristic fragmentation pattern that serves as a structural fingerprint.
The fragmentation of peptides is well-understood and typically occurs at the peptide bond. diva-portal.org For alanyl-glycine, the major fragmentation pathway involves the cleavage of the peptide bond, leading to the formation of specific b- and y-ions. nationalmaglab.orgwikipedia.org Analysis of the MS/MS spectrum reveals characteristic product ions. For the [M+H]⁺ precursor of alanyl-glycine, a prominent product ion is observed at m/z 119, corresponding to the loss of carbon monoxide (CO) from the precursor. Another significant fragment appears at m/z 72, which corresponds to the protonated glycine moiety after peptide bond cleavage.
Table 2: Characteristic MS/MS Fragmentation of this compound [M+H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss/Fragment Identity |
|---|---|---|
| 147.1 | 119.1 | Loss of CO |
| 147.1 | 101.1 | Loss of H₂O and CO |
| 147.1 | 72.1 | y₁ ion (H₃N⁺-CH₂-COOH) |
Data derived from public spectral databases. nih.gov These patterns are crucial for identifying the dipeptide in complex mixtures.
Distinguishing between and quantifying stereoisomers (D- and L-forms) is critical, as they can have different biological roles. Since enantiomers have identical masses, mass spectrometry alone cannot differentiate them. Therefore, MS is typically coupled with a separation technique, such as liquid chromatography (LC), using a chiral stationary phase or a chiral derivatizing agent. mdpi.comtoray-research.co.jp
Methods using LC-MS/MS have been developed for the sensitive quantification of D- and L-amino acids in various samples, including food products like tea and garlic. mdpi.comwaters.com These methods often involve pre-column derivatization with a chiral reagent, such as Marfey's reagent or succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate. mdpi.comnih.gov The derivatization creates diastereomers that can be separated on a standard achiral reverse-phase column. nih.gov This approach allows for the highly selective and sensitive detection and quantification of individual enantiomers, even when one is present in much lower concentrations than the other. waters.commdpi.com Such methods are essential for studying the presence and potential roles of D-amino acids and their dipeptides in biological systems. calstate.edunih.gov
Differential Mobility Spectrometry for Isomeric Peptides
Differential Mobility Spectrometry (DMS), also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), has emerged as a powerful technique for the separation of isomeric molecules, including dipeptides like alanyl-glycine. The ability to resolve isomeric protonated dipeptides such as glycyl-alanine (Gly-Ala) and alanyl-glycine (Ala-Gly) has been demonstrated using DMS, particularly when employing modifier molecules to enhance differential mobility. acs.org
In these studies, the separation of the protonated peptide isomers was found to be contingent on the properties of the modifier, such as its mass and proton affinity, as well as the functional groups present in both the modifier and the analyte ion. acs.org A variety of modifiers, including water, 2-propanol, chlorobenzene, cyclohexane, dichloromethane, and acetonitrile (B52724), have been successful in separating the isomeric pairs. acs.org Generally, modifiers with electron-rich functionalities have shown the best performance in resolving these dipeptides. acs.org The technique relies on the different ways the isomers interact with the modifier gas under high and low electric fields, leading to distinct mobility patterns that allow for their separation.
It has been noted that under very high field conditions (above 115 Td), a reduction in ion current can occur, which may be attributed to dopant-catalyzed isomerization or field-induced fragmentation. acs.org Furthermore, some high-vapor-pressure modifiers can influence ion formation, leading to stable cluster populations. acs.org These factors require careful consideration and optimization of experimental parameters to ensure accurate and reliable separation of dipeptide isomers like this compound and its counterparts.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of this compound. Studies utilizing Fourier Transform (FT) Raman and IR spectroscopy have been conducted to analyze the vibrational modes of crystalline L-alanyl-glycine. researchgate.netnih.gov These experimental findings are often complemented by theoretical calculations, such as those based on Density Functional Theory (DFT), to achieve a comprehensive assignment of the vibrational spectra. researchgate.netnih.gov
The analysis of the vibrational spectra of L-alanyl-glycine has been carried out using Normal Coordinate Analysis (NCA) following the Scaled Quantum Mechanical Force Field (SQMFF) methodology. researchgate.netnih.gov This approach allows for detailed assignments of the observed vibrational bands to specific molecular motions. For instance, the C=O stretching vibration, a key feature in the peptide bond, has been observed as a strong band in the IR spectrum and a weaker band in the Raman spectrum. researchgate.net The exact wavenumbers for these vibrations can be influenced by the local molecular environment and intermolecular interactions.
| Vibrational Mode | Technique | Observed Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Stretching | IR | 1653 | researchgate.net |
| C=O Stretching | Raman | 1637 | researchgate.net |
| NH₃⁺ Bending | IR (predicted) | 1629 | researchgate.net |
The vibrational analysis of alanyl-glycine and related dipeptides is crucial for understanding their conformational properties and the nature of the peptide bond. researchgate.netnih.gov The zwitterionic nature of these molecules in the solid state, with charged amino (NH₃⁺) and carboxylate (COO⁻) groups, significantly influences their vibrational spectra. sgu.ru
Hydrogen bonding plays a critical role in determining the structure and stability of peptides. In this compound, intermolecular hydrogen bonds are a dominant feature in the crystalline state. Spectroscopic techniques are invaluable for probing these interactions. The red-shifting of the NH₃⁺ stretching wavenumber in the vibrational spectra is a clear indicator of the formation of N-H···O hydrogen bonds. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis, performed using DFT methods, has been employed to quantify the strength of these interactions. researchgate.netnih.gov This analysis confirms the presence of strong intermolecular hydrogen bonding in L-alanyl-glycine by calculating the change in electron density in the σ* antibonding orbitals and the corresponding stabilization energies. researchgate.netnih.gov Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to map hydrogen-bonding patterns in the crystalline states of alanyl-glycine and other dipeptides, correlating these patterns with chemical shift data. acs.orgnih.gov These studies help to understand the changes in conformation and hydrogen bonding that occur when the dipeptide transitions from the solid state to solution. acs.orgnih.gov
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides, offering high resolution and sensitivity for both purity assessment and the determination of enantiomeric excess. For this compound, which consists of a racemic mixture of D-alanyl-glycine and L-alanyl-glycine, chiral HPLC methods are essential for separating the enantiomers.
Ligand exchange chromatography is one effective approach for the chiral resolution of underivatized dipeptides like alanyl-glycine. windows.net Chiral stationary phases (CSPs), such as those based on D-penicillamine complexed with copper ions, can achieve baseline separation of the enantiomers. windows.netphenomenex.com The separation mechanism involves the formation of reversible diastereomeric metal complexes between the chiral selector on the CSP and the chiral analyte. windows.net
Another strategy involves the pre-column derivatization of the amino acids or peptides with a chiral derivatizing agent, followed by separation on a standard reversed-phase column. nih.gov Alternatively, derivatization with an achiral reagent that introduces a chromophore can enhance detection sensitivity, with subsequent separation on a chiral stationary phase. nih.govresearchgate.net Polysaccharide-based CSPs and Pirkle-type CSPs are commonly used for the enantioseparation of derivatized amino acids and peptides. researchgate.netscas.co.jp The choice of the mobile phase composition is critical for optimizing the retention and resolution of the enantiomers. researchgate.net These HPLC methods allow for the accurate quantification of each enantiomer, which is crucial for determining the enantiomeric purity of samples. nih.govnih.gov
| Technique | Stationary Phase Type | Analyte Form | Purpose | Reference |
|---|---|---|---|---|
| Chiral HPLC | Ligand Exchange (e.g., D-penicillamine) | Underivatized | Enantiomeric Separation | windows.netphenomenex.com |
| Chiral HPLC | Polysaccharide-based | Derivatized (e.g., FMOC) | Enantiomeric Separation | researchgate.net |
| Chiral HPLC | Pirkle-type (e.g., Sumichiral OA-2500S) | Derivatized (e.g., NBD) | Enantiomeric Purity | nih.govscas.co.jp |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that finds application in various biochemical assays involving amino acids and peptides. While not providing the high resolution of HPLC, TLC is valuable for monitoring reactions, checking sample purity, and identifying compounds in a mixture. researchgate.netajol.info
In the context of peptide analysis, TLC can be used to follow the progress of peptide synthesis or hydrolysis. asm.org For instance, the hydrolysis of a larger peptide that yields alanyl-glycine as a product could be monitored by spotting the reaction mixture on a TLC plate over time and observing the appearance of a spot corresponding to the dipeptide. asm.org The separation of amino acids and peptides on the TLC plate is based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. researchgate.net
Visualization of the separated spots is typically achieved by spraying the plate with a reagent such as ninhydrin, which reacts with the primary or secondary amine groups of the amino acids and peptides to produce a colored product, usually purple or yellow. researchgate.netajol.info Modified TLC methods, where the staining reagent is incorporated into the developing solvent, have been developed to streamline the process. ajol.info
Thermal Analysis: Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques, including Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of solid materials like this compound. lew.ro These methods provide information on processes such as melting, decomposition, and other phase transitions as a function of temperature. lew.roresearchgate.net
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The resulting DSC thermogram for alanyl-glycine reveals its melting point and the enthalpy associated with this transition. lew.roresearchgate.net Such data are crucial for understanding the stability of the crystalline structure. Studies have been conducted on L-alanyl-glycine to determine its thermal behavior, including the effects of irradiation on its thermal parameters. researchgate.net
TG measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature and to analyze the mass loss associated with the breakdown of the molecule. lew.ro Coupled TG-DSC analysis provides simultaneous information on both mass changes and the corresponding thermal effects, offering a comprehensive picture of the thermal decomposition process of the dipeptide. lew.ro This information is valuable for assessing the thermal stability of alanyl-glycine. lew.ro
| Compound | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| L-Ala-Gly | Combustion Calorimetry | Standard Enthalpy of Formation (ΔfHº) | -778.13 ± 1.9 kJ·mol⁻¹ | lew.ro |
| L-Ala-Gly | DSC | Melting/Decomposition Events | Characterized in thermograms | lew.roresearchgate.net |
Thermal Stability and Decomposition Processes
The thermal behavior of dipeptides like this compound is a critical area of study, providing insights into their stability and the chemical transformations they undergo when subjected to heat. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in elucidating these processes.
Research on the thermal analysis of L-alanyl-glycine, a stereoisomer of this compound, reveals a multi-step decomposition process. lew.ro Insignificant weight loss of about 0.5% is observed up to approximately 210°C, indicating the compound's stability at lower temperatures. lew.ro The primary decomposition occurs in distinct stages. A significant weight loss of 95.4% is recorded up to 700°C. lew.ro The decomposition process is largely completed by 334°C, after which the mass loss continues at a much slower rate. lew.ro
The decomposition of dipeptides is often an endothermic process that can lead to the formation of cyclodipeptides (diketopiperazines) and water. uoguelph.ca This cyclization is a solid-state reaction that can be highly efficient and stereospecific. uoguelph.ca For many dipeptides, mass loss events below 120°C are typically due to dehydration. uoguelph.ca Further heating leads to chemical decomposition, followed by sublimation or evaporation of the resulting cyclic products, which may be accompanied by irreversible side reactions. uoguelph.ca
The thermal stability of dipeptides is influenced by several molecular and structural factors. A greater number of hydrogen bonds within the crystal structure generally leads to higher thermal stability. uoguelph.ca Conversely, smaller side groups on the constituent amino acids also contribute to increased thermal stability. uoguelph.ca
In the case of L-alanyl-glycine, the initial decomposition step has been associated with a weight loss of 20.1%, which corresponds to the release of a fragment with a mass proportional to that of methylamine. lew.ro This suggests a specific pathway for the initial breakdown of the molecule.
The following table summarizes the key thermal decomposition data for L-alanyl-glycine as determined by thermogravimetric analysis.
| Temperature Range | Weight Loss (%) | Observations |
| Up to ~210°C | 0.5 | Insignificant weight loss, indicating thermal stability. lew.ro |
| Up to 700°C | 95.4 | Major decomposition and weight loss. lew.ro |
| Initial Decomposition | 20.1 | Corresponds to the proposed loss of a methylamine-like fragment. lew.ro |
| After 334°C | ~5.0 | Slow, continued mass loss. lew.ro |
It is important to note that while this compound and L-alanyl-glycine are stereoisomers, their thermal decomposition behaviors are expected to be very similar due to their identical chemical composition and connectivity. However, differences in their crystal lattice structures could lead to minor variations in their thermal profiles. The study of such compounds contributes to a broader understanding of the thermal properties of peptides, which is essential in fields ranging from biochemistry to materials science.
Theoretical and Computational Studies of Dl Alanyl Glycine
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through to examine the intrinsic properties of DL-alanyl-glycine, from its acidic character to its spectroscopic signatures.
Ab initio methods, which are based on first principles of quantum mechanics, have been successfully applied to determine the acidity constants (pKa values) of peptides. For instance, a study on the related dipeptides L-phenylalanyl-glycine and L-alanyl-L-alanine utilized ab initio and Density Functional Theory (DFT) methods to calculate their aqueous-phase pKa values. dergipark.org.trdergipark.org.tr This approach involves modeling the solute-solvent interactions, particularly the formation of intermolecular hydrogen bonds between the peptide and water molecules, to accurately predict the dissociation constants. dergipark.org.trresearchgate.net The Tomasi's method is one such continuum solvation model used to analyze the effect of the solvent on the peptide's structure and energetics. dergipark.org.trresearchgate.net
The theoretical determination of pKa values for this compound would follow a similar methodology. The process involves calculating the total energies of the cationic, neutral, and anionic forms of the dipeptide, both in the gas phase and solvated in water. dergipark.org.tr The difference in these energies allows for the calculation of the free energy of solvation, a critical component in the thermodynamic cycle used to determine the pKa. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. dergipark.org.tr
Table 1: Theoretical Methods for Acidity Constant (pKa) Determination
| Method | Basis Set | Solvation Model | Key Findings |
| Density Functional Theory (DFT) | 6-31+G(d) | Tomasi's Method | Enables the calculation of aqueous-phase pKa values by modeling solute-solvent interactions and intermolecular hydrogen bonding. dergipark.org.trresearchgate.net |
| Ab initio | 6-31+G(d) | Tomasi's Method | Provides a first-principles approach to determine pKa values by calculating the total energies of different protonation states in solution. dergipark.org.trdergipark.org.tr |
Density Functional Theory (DFT) has proven to be a reliable method for predicting the spectroscopic parameters of peptides, including vibrational frequencies. A detailed analysis of the FT-Raman and IR spectra of L-alanylglycine was conducted using DFT calculations with the B3LYP functional. researchgate.netnih.gov These calculations allowed for the assignment of vibrational modes and provided insights into the molecular geometry and intermolecular hydrogen bonding. nih.gov
The study on L-alanylglycine revealed the non-planarity of the peptide group and confirmed the presence of strong intermolecular hydrogen bonds through Natural Bond Orbital (NBO) analysis. nih.gov The calculated vibrational wavenumbers, after scaling, showed good agreement with the experimental spectra. researchgate.netnih.gov For example, the C=O stretching vibration, a characteristic band in the IR spectrum of peptides, could be accurately predicted. researchgate.net Such theoretical spectroscopic data is invaluable for interpreting experimental results and understanding the structural details of this compound.
Table 2: Predicted Vibrational Frequencies for Alanyl-glycine using DFT (B3LYP)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| NH3+ Stretching | Red-shifted from typical values | Consistent with N-H...O hydrogen bonding |
| HNH Bending | 1598 | 1629 (from band component analysis) |
| C=O Stretching | 1654-1655 | 1653 (IR), 1637 (Raman) |
Note: The data is based on studies of L-alanylglycine and is expected to be comparable for this compound. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamics of peptides in various environments. nih.govnih.gov These simulations provide an atomistic-level view of how peptides like this compound fold, move, and interact with their surroundings over time. bonvinlab.org
The accuracy of MD simulations is heavily reliant on the force field used, which defines the potential energy of the system. nih.govnih.gov Recent studies have highlighted that while modern force fields can accurately model globular proteins, they may have limitations in representing the conformational distributions of flexible peptides like dipeptides. nih.govacs.org
The conformation of a peptide is significantly influenced by its surrounding solvent. rsc.org Theoretical studies on glycyl, alanyl, and seryl dipeptides have shown that the accessibility of backbone polar atoms to solvent molecules is conformation-dependent. nih.gov This suggests that solvent interactions can selectively stabilize certain conformations. nih.gov
For instance, a study on the tripeptide glycylalanylglycine (GAG) in ethanol (B145695)/water mixtures demonstrated that the cosolvent can modulate the solvation of both the peptide backbone and the amino acid side chains. acs.org Even at low concentrations, ethanol was found to interact with the alanine (B10760859) side chain. acs.org The choice of solvent can also affect the crystal structure of the peptide in the solid state, which in turn influences its solubility. rsc.org MD simulations can be employed to investigate these solvent effects on the conformational preferences of this compound, providing insights into its behavior in different biological and chemical environments. ucl.ac.uk
Structure-Activity Relationship (SAR) Modeling
Structure-activity relationship (SAR) modeling is a key aspect of medicinal chemistry that aims to correlate the chemical structure of a molecule with its biological activity. researchgate.netrsc.orgresearchgate.net For a dipeptide like this compound, SAR studies would involve systematically modifying its structure and assessing the impact on a specific biological endpoint.
While specific SAR studies on this compound are not extensively documented, insights can be drawn from related research. For example, in the development of STAT3 inhibitors, the substitution of a glycine (B1666218) residue with alanine was found to improve the inhibitory activity of certain analogues. acs.org This suggests that even small modifications, such as the addition of a methyl group, can significantly influence biological interactions. SAR studies on this compound could explore modifications to the N-terminus, C-terminus, or the peptide backbone to understand the structural requirements for a desired activity. mdpi.com
Computational Prediction of Interactions with Biological Macromolecules
Computational methods are increasingly used to predict and analyze the interactions between small molecules like this compound and biological macromolecules such as proteins and enzymes. nih.gov Molecular docking is a primary tool for this purpose, where the binding mode and affinity of a ligand to a receptor are predicted.
The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the macromolecule. nih.gov A scoring function is then used to estimate the binding energy for each pose, and the pose with the lowest energy is predicted as the most likely binding mode. nih.gov For this compound, computational predictions could be used to identify potential protein targets, elucidate its mechanism of action at a molecular level, or guide the design of analogues with enhanced binding affinity. The accuracy of these predictions depends on the quality of the protein structure, the docking algorithm, and the scoring function employed. nih.govnih.gov
Biochemical and Biological Research on Dl Alanyl Glycine
Enzymatic Interactions and Metabolism
The dipeptide DL-alanyl-glycine is a subject of interest in biochemical research, particularly concerning its interactions with various enzymes and its metabolic fate in different biological systems. ontosight.aicymitquimica.com As a molecule composed of both D- and L-alanine stereoisomers linked to glycine (B1666218), its enzymatic processing provides insights into the stereospecificity and substrate range of peptidases and other enzymes.
Role as Substrate or Inhibitor for Enzymes
This compound primarily functions as a substrate for various peptidases. Its unique structure, containing both D- and L-alanine, makes it a useful tool for studying enzyme specificity. ontosight.aicymitquimica.com For instance, extracts from the salivary glands of Drosophila melanogaster have been shown to hydrolyze DL-alanylglycine (AG), with the rate of hydrolysis being at least twice as great as that of DL-leucylglycine (LG). semanticscholar.org
While it is readily acted upon by certain enzymes, its role as an inhibitor is less defined in the literature. However, studies on related compounds provide some context. For example, glycine and glycyl-glycine have been shown to inhibit the L-alanine adding enzyme in Escherichia coli. nih.govasm.org In studies of γ-Glutamyl Transpeptidase (γ-GT) activity in Mycobacterium, DL-alanine, along with glycine, exhibited an inhibitory effect on the hydrolytic function of the enzyme. ilsl.br
Table 1: Enzymatic Interactions of this compound and Related Compounds
| Enzyme/System | Compound | Interaction Type | Organism/Source | Finding | Reference(s) |
| Peptidases | DL-alanylglycine | Substrate | Drosophila melanogaster (salivary gland extracts) | Hydrolyzed at a rate at least twice that of DL-leucylglycine. | semanticscholar.org |
| L-alanine adding enzyme | Glycine, Glycyl-glycine | Inhibitor | Escherichia coli | Both compounds inhibit the enzyme. | nih.govasm.org |
| γ-Glutamyl Transpeptidase | DL-alanine | Inhibitor | Mycobacterium | Decreased the "blank" activity, indicating inhibition of hydrolytic function. | ilsl.br |
Hydrolysis by Dipeptidyl-Dipeptidase
Dipeptidyl-peptidases are enzymes that cleave dipeptides from the N-terminus of polypeptides. Alanylglycine is recognized as a product generated by the action of dipeptidyl-dipeptidase (also known as tetrapeptide dipeptidase). hmdb.ca This enzyme facilitates the release of dipeptides from a tetrapeptide, with a specific example being the breakdown of Ala-Gly-Ala-Gly. hmdb.ca Research indicates that the enzyme's activity is slower on tetrapeptides like Ala-Ala-Ala-Ala and Gly-Gly-Gly-Gly. hmdb.ca
Dipeptidyl peptidase IV (DPP-IV) is a well-studied serine peptidase that cleaves peptides with proline or alanine (B10760859) at the penultimate N-terminal position. nih.gov While specific kinetic data for this compound with DPP-IV is not extensively detailed, the general substrate preference of DPP-IV for peptides containing alanine suggests a potential interaction. Other related enzymes, like Dipeptidyl peptidase II (DPPII), also show a preference for substrates with alanine in the penultimate position. researchgate.netnih.govcsic.es
Specificity of Peptide Bond Cleavage
Research into the peptidoglycan hydrolase LytM from Staphylococcus aureus has revealed its capability to act as a D-alanyl-glycine endopeptidase. elifesciences.orgresearchgate.netnih.govresearchgate.netelifesciences.org This is a significant finding, as LytM was previously known primarily as a glycyl-glycine endopeptidase. elifesciences.orgelifesciences.org
Studies using nuclear magnetic resonance (NMR) spectroscopy have demonstrated that LytM can cleave the D-Ala-Gly₁ amide bond in the S. aureus peptidoglycan cross-bridge. elifesciences.orgelifesciences.orgbiorxiv.org This D-alanyl-glycine bond hydrolysis is stereospecific and directly linked to LytM activity. elifesciences.org In certain substrates, LytM cleaves the D-Ala-Gly and Gly₁-Gly₂ bonds at approximately equal rates. elifesciences.orgelifesciences.orgbiorxiv.org However, for some peptidoglycan fragments, the enzyme shows a preference for the D-alanyl-glycine bond. elifesciences.org The rate of this cleavage can be five to ten times slower than the hydrolysis of other bonds in different substrates. elifesciences.orgbiorxiv.org
Table 2: LytM Cleavage Specificity
| Enzyme | Substrate Type | Bond Cleaved | Key Observation | Reference(s) |
| LytM | S. aureus peptidoglycan fragments | D-Alanyl-glycine | Acts as a D-alanyl-glycine endopeptidase in addition to a glycyl-glycine endopeptidase. | elifesciences.orgresearchgate.netnih.govresearchgate.netelifesciences.org |
| LytM | Synthetic peptidoglycan fragments | D-Ala-Gly and Gly₁-Gly₂ | Cleaves both bonds, sometimes at comparable rates depending on the substrate structure. | elifesciences.orgelifesciences.orgbiorxiv.org |
Inhibition of Alanine-Adding Enzymes
The biosynthesis of bacterial cell walls is a critical process involving several enzymatic steps. One such step is the addition of L-alanine to the nucleotide precursor UDP-N-acetylmuramic acid (UDP-MurNAc), catalyzed by the L-alanine adding enzyme (or UDP-N-acetylmuramoyl:L-alanine ligase). nih.govasm.org Studies in Escherichia coli have shown that this enzyme is susceptible to inhibition by glycine and glycyl-glycine. nih.govasm.org
The antibiotic D-cycloserine is a known inhibitor of two key enzymes in peptidoglycan synthesis: alanine racemase and D-alanine:D-alanine ligase (Ddl). nih.gov D-alanyl-D-alanine itself acts as an inhibitor of D-alanine:D-alanine ligase. researchgate.net While these findings highlight the inhibition of enzymes in the alanine metabolic pathway by related amino acids and dipeptides, direct evidence of this compound acting as an inhibitor for alanine-adding enzymes is not prominently featured in the reviewed literature. Research has shown that the L-alanine adding enzyme from Bacillus subtilis is most effectively inhibited by glycine among various amino acids and glycine derivatives tested. tandfonline.com
Metabolism in Activated Sludge Systems
More recent studies on the biodegradation of various chemicals by activated sludge have continued to underscore the importance of microbial enzymatic activities in breaking down complex organic molecules. dntb.gov.uaacs.org The degradation of proteins and peptides proceeds through hydrolysis by peptidases into smaller peptides and amino acids, which are then taken up by microorganisms and enter central metabolic pathways. nih.gov While specific pathways for this compound degradation in activated sludge are not detailed, the utilization of its constituent amino acids, alanine and glycine, is well-established. nih.govnih.gov For instance, some bacteria within activated sludge are known to utilize L-alanyl-glycine. microbiologyresearch.org
Influence on Energy Metabolism in Plants
While the direct influence of this compound on plant energy metabolism is not specifically documented, the roles of its constituent amino acids are better understood. Glycine, for example, is a key intermediate in photorespiration, a metabolic process that occurs in photosynthetic organisms and is closely linked to energy metabolism. nih.gov The ability of plants to use dipeptides as a nitrogen source indicates that compounds like this compound can indirectly influence energy metabolism by providing essential building blocks for vital cellular components. nih.govresearchgate.net Overexpression of a peptide transporter in plants has been shown to enhance shoot growth and increase nitrogen content, further highlighting the nutritional significance of dipeptides. nih.gov
Role in Peptide and Protein Synthesis
This compound, a dipeptide composed of the amino acids alanine and glycine, serves as a fundamental building block in the field of peptide synthesis. cymitquimica.comontosight.ai This dipeptide is widely utilized in biochemical research and the pharmaceutical industry for constructing more complex peptide chains. guidechem.comchemimpex.com Its structure, featuring both an amine and a carboxylic acid group, allows it to form peptide bonds with other amino acids or peptides, making it a versatile component in the synthesis of new therapeutic agents and bioactive compounds. chemimpex.comchemimpex.com The synthesis of peptides like this compound is of significant interest in biochemistry and pharmaceutical chemistry due to their potential as precursors for more elaborate proteins and peptides. ontosight.ai Researchers employ this compound in studies focused on protein interactions and enzyme activity, which contributes to a molecular-level understanding of biological processes. chemimpex.comchemimpex.com
The biosynthesis of the bacterial cell wall, a critical process for bacterial survival, involves the formation of a peptidoglycan layer. This layer is a polymer of sugars and amino acids that provides structural integrity to the cell. wikipedia.org A key component of the peptide portion of peptidoglycan precursors is the D-alanyl-D-alanine dipeptide. researchgate.net This specific dipeptide is introduced in the final steps of assembling the precursor nucleotide and remains until the terminal D-alanine is removed during the final transpeptidation reaction that crosslinks the peptidoglycan chains. researchgate.net
While this compound itself is not a direct component of the primary peptidoglycan structure, the study of related dipeptides provides insight into the specificity and mechanisms of the enzymes involved. For instance, studies have shown that in the presence of high concentrations of glycine, it can replace L-alanine and D-alanine residues in the peptidoglycan precursors of various bacteria. nih.gov This substitution can lead to the formation of modified peptidoglycans that are poor substrates for the enzymes involved in cell wall synthesis, ultimately resulting in a more loosely cross-linked peptidoglycan and morphological changes in the bacterial cells. nih.gov The enzymes responsible for adding amino acids to the peptidoglycan precursor, such as MurC which adds L-alanine, exhibit a degree of substrate flexibility, though L-alanine is the preferred amino acid in most species. oup.com
The precise recognition of the acyl-D-alanyl-D-alanine terminus by certain antibiotics, such as vancomycin, highlights the critical role of this specific dipeptide structure in the final stages of peptidoglycan synthesis. researchgate.net Understanding the interactions and substitutions involving simple dipeptides like alanyl-glycine can therefore inform research into novel antibacterial strategies that target cell wall biosynthesis.
Physiological Roles and Significance
This compound, as a dipeptide, is involved in nutritional processes by serving as a source of its constituent amino acids, alanine and glycine. ontosight.ai These amino acids are vital for protein synthesis and various metabolic functions. mdpi.com Dipeptides can be absorbed by the body and then hydrolyzed into individual amino acids. Glycine and alanine are considered nonessential amino acids, meaning the body can typically synthesize them. However, under certain conditions of stress or illness, they can become conditionally essential, necessitating their intake from dietary sources. mdpi.com
Research on silk peptides, which are rich in glycine and alanine, suggests that these amino acids contribute to various health benefits. mdpi.com Glycine itself is a precursor for the synthesis of important molecules like glutathione, a potent antioxidant. mdpi.com Alanine is also crucial for health and can be effective in improving immune function. mdpi.com Therefore, dipeptides like this compound can be considered a nutritional source of these important amino acids. ontosight.aichemimpex.com
Alanylglycine has been identified as a metabolite present in human urine. hmdb.calew.ro It is considered a breakdown product resulting from the degradation of both endogenous (produced within the body) and exogenous (derived from the diet) proteins. hmdb.calew.ro The Human Metabolome Database lists alanylglycine as being detected, although not quantified, in human urine. hmdb.ca Its presence in urine is a normal physiological finding, reflecting the constant turnover of proteins in the body. The analysis of amino acids and their derivatives, including dipeptides, in urine can provide information about metabolic processes. mdpi.complos.org
| Biological Fluid | Metabolite | Significance | Reference |
| Human Urine | Alanylglycine | Breakdown product of endogenous and exogenous proteins. hmdb.calew.ro | hmdb.ca, lew.ro |
In plant systems, amino acids play a crucial role as nitrogen sources and signaling molecules. researchgate.netmdpi.com While research has extensively focused on individual amino acids, the specific roles of dipeptides like this compound are less characterized. However, the constituent amino acids, alanine and glycine, are known to be involved in various plant processes.
Glycine can be absorbed by plants and has been shown to improve nutrient uptake and promote growth in certain species. researchgate.net It is also involved in the biosynthesis of chlorophyll (B73375) and can enhance tolerance to adverse environmental conditions. researchgate.net D-alanine, one of the stereoisomers of alanine present in the DL-racemic mixture, has been shown to be taken up by plants and can be assimilated as a nitrogen source. nih.gov However, high concentrations of D-alanine can also inhibit the growth of some plants, such as Arabidopsis seedlings. nih.govslu.se
Interactions with Metal Ions and Complex Formation
The dipeptide this compound serves as a ligand in coordination chemistry, interacting with various metal ions to form complexes. These interactions are of interest for understanding the role of peptides in biological systems and for the development of new chemical entities. The coordination typically involves the terminal amino group, the peptide nitrogen, and the carboxylate oxygen.
Stability Constants of Dioxovanadium(V) Complexes
Studies have been conducted to determine the stability constants of complexes formed between the dioxovanadium(V) cation (VO₂⁺) and several dipeptides, including alanylglycine. acs.org Research involving potentiometric and spectrophotometric techniques has been used to elucidate the stoichiometry and stability of these complexes in aqueous solutions. researchgate.netucl.ac.uk The complexation of dioxovanadium(V) with alanine, alanylalanine, and alanylglycine has been a subject of specific investigation, highlighting the influence of the peptide structure on the stability of the resulting metal complexes. acs.orgacs.org
Coordination Properties with Dimethyltin(IV) Cations
The coordination behavior of alanyl-glycine with dimethyltin(IV) (Me₂Sn(IV)²) cations has been investigated using potentiometric and NMR spectroscopic methods. researchgate.net These studies reveal that the interaction leads to the deprotonation of the amide group within the peptide. researchgate.net In the neutral pH range, the dominant species are complexes where the ligand coordinates to the tin center through the carboxylate oxygen, the deprotonated amide nitrogen, and the amino nitrogen, resulting in a trigonal-bipyramidal structure. researchgate.net The formation of various complex species is highly dependent on the pH of the solution. researchgate.net Notably, no polymeric species have been detected in the experimental pH range of 2.7 to 10.5, and the formed complexes are water-soluble. researchgate.net
Interactive Table: Coordination of L-Alanyl-glycine with Dimethyltin(IV)
| pH Range | Dominant Coordination Mode | Resulting Structure |
|---|---|---|
| Acidic | Carboxylate functions serve as anchoring groups. rsc.org | Initial metal ion binding. |
| ~4 and above | Amide group deprotonation and binding. rsc.org | Chelate formation. |
| Neutral | [–C(O)O⁻, N⁻, NH₂] coordination. researchgate.net | Trigonal-bipyramidal. researchgate.net |
Studies on Biological Activity and Cellular Responses
This compound and its constituent amino acids are implicated in various biological signaling pathways, influencing cellular responses and serving as models for therapeutic and diagnostic agents.
Neurotransmitter and Hormone Analogues
The components of alanyl-glycine are active at receptors typically associated with neurotransmission. Alanine and its structural analogues, including glycine, have been shown to stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells by activating glycine receptors. nih.gov This suggests a potential role for such dipeptides in metabolic regulation. Furthermore, D-alanine is recognized as a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission in the central nervous system. mdpi.comresearchgate.net
In endocrinology, synthetic peptides incorporating alanine have been explored as hormone analogues. For instance, a thyrotropin-releasing hormone (TRH) mimetic, l-pyroglutamyl-[3-(thiazol-4-yl)-l-alanyl]-l-prolinamide, was identified through the screening of TRH analogues and demonstrated high central nervous system activity. researchgate.net
Implications for Disease Mechanisms and Diagnostics
The presence and concentration of dipeptides like alanylglycine can be associated with specific disease states. Fecal metabolomics studies have identified alanylglycine as a metabolite associated with colorectal cancer. hmdb.ca
Furthermore, dipeptides containing D-alanine have shown significant promise in diagnostics. Specifically, the dipeptide D-[¹¹C]alanyl-D-alanine has been developed as a positron emission tomography (PET) radiotracer. nih.gov This tracer is accumulated by a wide range of pathogenic bacteria, both Gram-positive and Gram-negative, but not in areas of sterile inflammation. nih.gov This specificity allows for the in vivo detection of living bacteria, offering a powerful tool for diagnosing infections such as myositis, discitis-osteomyelitis, and pneumonia. nih.gov
Interactive Table: Biological and Diagnostic Roles of Alanyl-glycine and Related Compounds
| Compound/Analogue | Biological Role/Application | Key Finding |
|---|---|---|
| L-Alanine / L-Glycine | Neurotransmitter Analogue | Stimulates GLP-1 release via glycine receptor activation. nih.gov |
| D-Alanine | Neurotransmitter Analogue | Acts as a co-agonist at the NMDA receptor. mdpi.com |
| Alanine-containing peptide | Hormone Analogue | Forms the basis of a potent thyrotropin-releasing hormone (TRH) mimetic. researchgate.net |
| Alanylglycine | Disease Biomarker | Associated with colorectal cancer in fecal metabolomics. hmdb.ca |
Investigation of Solute-Solvent Interactions in Biological Contexts
Studies on the partial molar volumes of peptides in water provide insight into these solute-solvent interactions. cdnsciencepub.com The molecular structure of a peptide influences the degree of volume contraction, with more sterically hindered terminals potentially leading to less contraction compared to more freely accessible ones. cdnsciencepub.com Thermodynamic properties, such as the enthalpies of solution and transfer, have been measured for dipeptides in various aqueous solutions, including those with alcohols. researchgate.net These calorimetric studies help quantify the energetic contributions of solute-solute and solute-solvent interactions. researchgate.net
The solubility of dipeptides is directly dependent on both their intrinsic melting properties and their interactions with the solvent. rsc.orgrsc.org For isomeric dipeptides, such as glycyl-L-alanine and L-alanyl-glycine, differences in their aqueous solubility profiles can be attributed to significant variations in their melting enthalpies, underscoring the subtle interplay between the peptide's solid-state properties and its interaction with the solvent. rsc.orgrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dioxovanadium(V) |
| Dimethyltin(IV) |
| Glycine |
| Alanine |
| Alanylalanine |
| Glucagon-like peptide-1 (GLP-1) |
| N-methyl-D-aspartate (NMDA) |
| Thyrotropin-releasing hormone (TRH) |
| l-pyroglutamyl-[3-(thiazol-4-yl)-l-alanyl]-l-prolinamide |
| D-[¹¹C]Alanyl-D-alanine |
Enthalpies of Solution and Transfer
The thermochemical properties of this compound have been investigated to understand its interactions in various solvent systems. Key parameters in these studies are the enthalpy of solution (ΔsolH°) and the enthalpy of transfer (ΔtrH°).
Research into the integral enthalpies of solution for this compound in mixtures of water with several organic solvents was conducted at 298.15 K. researchgate.net The organic solvents used included acetonitrile (B52724) (AN), 1,4-dioxane (B91453) (DO), acetone (B3395972) (AC), N,N-dimethylformamide (DMF), and N,N-dimethylsulfoxide (DMSO). researchgate.net From these measurements, the standard enthalpies of solution and transfer were calculated. The study revealed that the relationship between the enthalpy of transfer and the concentration of the organic solvent is complex, showing extrema in all tested aqueous-organic mixtures. researchgate.net This indicates varying modes of interaction between the solution components at different concentrations of the cosolvent. nih.gov
For example, at a mole fraction of 0.2 for the organic solvent, the transfer enthalpy (ΔtrH°) of this compound was found to increase by approximately 5 kJ/mol when moving from acetonitrile to 1,4-dioxane, and by about 9 kJ/mol from acetonitrile to acetone. researchgate.net These findings highlight the significant influence of the organic cosolvent's nature on the peptide's solvation thermodynamics. The standard enthalpies of solution (ΔsolH°) for this compound in these mixed solvents have been determined, as detailed in the table below. researchgate.net
| Organic Solvent | Mole Fraction (x₂) | Standard Enthalpy of Solution (ΔsolH°) (kJ/mol) |
|---|
In another study, the integral enthalpies of dissolution for this compound were measured in aqueous solutions of potassium chloride (KCl) at 298.15 K, with electrolyte concentrations up to 4 mol/kg. nih.gov From this data, standard enthalpies of dissolution (ΔsolH⁰) and transfer (ΔtrH⁰) from water to the aqueous KCl solutions were determined. nih.gov The dependence of the transfer enthalpy on the electrolyte concentration was found to have an extreme character, which suggests that the nature of interactions between the components in the solution changes at different electrolyte concentration ranges. nih.gov
Solubility in Aqueous Solutions
The solubility of this compound in aqueous solutions is a fundamental property for its application in biochemical research. It is described as being soluble in water, a characteristic attributed to its zwitterionic nature, which means it carries both a positive and a negative electrical charge at physiological pH.
While detailed quantitative solubility data for the racemic mixture this compound is not extensively documented in readily available literature, a comprehensive study on its isomer, L-alanyl-glycine, provides valuable insight into the solubility behavior of this dipeptide. rsc.orgrsc.org A 2019 study published by the Royal Society of Chemistry investigated the melting properties and water solubility of several dipeptides, including L-alanyl-glycine. rsc.orgrsc.org The researchers measured the temperature-dependent solubility of L-alanyl-glycine in water using gravimetric and photometric methods. rsc.org The experimental data from this study is presented below.
| Temperature (K) | Solubility (mol/kg) |
|---|---|
| 278.15 | 0.89 |
| 288.15 | 1.11 |
| 298.15 | 1.37 |
| 308.15 | 1.68 |
| 318.15 | 2.07 |
| 328.15 | 2.53 |
| 338.15 | 3.09 |
The study found that the difference in the melting enthalpy between isomers like glycyl-L-alanine and L-alanyl-glycine was a primary cause for their different water solubility profiles. rsc.org This underscores the importance of specific stereochemistry in determining the physical properties of peptides.
Solute-Cosolute Interactions
The interactions between this compound and other solutes (cosolutes) in an aqueous environment are critical for understanding its behavior in complex biological fluids and chemical systems. These interactions can be quantified using thermodynamic parameters.
Within the framework of the McMillan-Mayer theory, the enthalpic pair interaction coefficients (hxy) of this compound with potassium chloride (KCl) in aqueous solutions have been estimated. nih.gov These coefficients provide a measure of the enthalpic effect of pairwise interactions between the peptide and the electrolyte. The study of these interactions is based on the measurement of dissolution enthalpies at 298.15 K. nih.gov
Q & A
Q. What are the established methods for synthesizing DL-alanyl-glycine in laboratory settings?
this compound can be synthesized via solid-phase peptide synthesis (SPPS), solution-phase coupling, or enzymatic methods. SPPS involves sequential addition of Fmoc- or Boc-protected amino acids to a resin, with deprotection and cleavage steps to yield the dipeptide . Solution-phase synthesis typically employs carbodiimide crosslinkers (e.g., EDC or DCC) to activate the carboxyl group of alanine for coupling with glycine’s amine group, followed by purification via recrystallization or chromatography . Enzymatic approaches use proteases or ligases under mild conditions to minimize racemization .
Q. How can the purity and identity of synthesized this compound be validated?
Analytical techniques include:
- Reverse-phase HPLC : To assess purity using a C18 column and UV detection at 214 nm .
- NMR spectroscopy : and NMR confirm structural identity (e.g., α-proton shifts at 3.8–4.3 ppm for peptide bonds) .
- Mass spectrometry : ESI-MS or MALDI-TOF for exact mass verification (theoretical m/z for : 146.0691) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and experimentally determined thermodynamic properties of this compound?
Discrepancies in properties like enthalpy of formation () arise from moisture content, combustion efficiency, or calibration errors in bomb calorimetry. For example, the calculated of this compound (-777.1 ± 2.2 kJ/mol) closely matches experimental values (-776.9 ± 0.8 kJ/mol) when using glycine and DL-alanine repeating units as reference standards . To validate
- Replicate experiments under controlled humidity.
- Cross-validate with computational methods (e.g., Gaussian-based DFT for gas-phase enthalpies).
| Property | Calculated Value (kJ/mol) | Experimental Value (kJ/mol) |
|---|---|---|
| -777.1 ± 2.2 | -776.9 ± 0.8 | |
| Source: NIST combustion calorimetry data |
Q. What advanced spectroscopic techniques characterize the structural conformation of this compound in polymeric forms?
Poly(L-alanyl-L-alanyl-glycine) is analyzed using:
- Circular Dichroism (CD) : Detects β-sheet or α-helix dominance in aqueous solutions.
- X-ray diffraction : Resolves crystalline packing and hydrogen-bonding networks (e.g., intermolecular N–H···O=C interactions) .
- Molecular Dynamics (MD) simulations : Predict conformational stability under varying pH and temperature .
Q. What statistical approaches are recommended for analyzing contradictory data in peptide stability studies involving this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust studies . For example:
- Use multivariate regression to isolate degradation factors (e.g., pH, temperature).
- Employ Bayesian statistics to quantify uncertainty in stability constants.
- Validate findings with orthogonal methods (e.g., comparing HPLC and NMR degradation profiles) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
